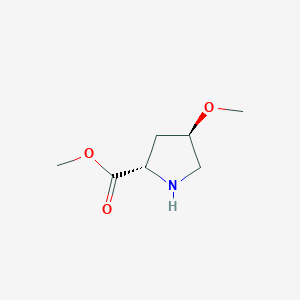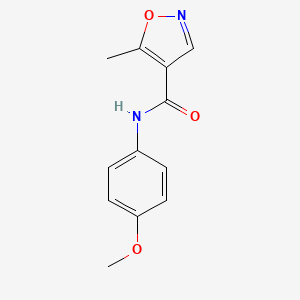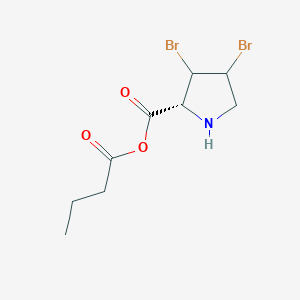
(2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride is a complex organic compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride typically involves the bromination of pyrrolidine derivatives followed by the introduction of the butyric anhydride group. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent under mild conditions to achieve selective bromination at the 3 and 4 positions of the pyrrolidine ring. The resulting dibromopyrrolidine is then reacted with butyric anhydride in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of less toxic reagents and solvents, can be applied to minimize environmental impact.
化学反応の分析
Types of Reactions
(2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of debrominated or partially debrominated products.
Substitution: Nucleophilic substitution reactions can occur at the bromine sites, leading to the formation of various substituted pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxo, debrominated, and substituted pyrrolidine derivatives, which can have different biological and chemical properties.
科学的研究の応用
(2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of fine chemicals.
作用機序
The mechanism of action of (2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride involves its interaction with specific molecular targets and pathways. The bromine atoms and the butyric anhydride moiety play crucial roles in its reactivity and biological activity. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives being studied.
類似化合物との比較
Similar Compounds
Pyrrolidin-2-one: A simpler derivative with a five-membered lactam ring, known for its biological activities.
3-Iodopyrroles: Compounds with similar structural motifs but with iodine instead of bromine, used in the synthesis of drugs and fine chemicals.
Uniqueness
(2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride is unique due to the presence of two bromine atoms and the butyric anhydride group, which confer distinct chemical and biological properties
特性
分子式 |
C9H13Br2NO3 |
|---|---|
分子量 |
343.01 g/mol |
IUPAC名 |
butanoyl (2R)-3,4-dibromopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H13Br2NO3/c1-2-3-6(13)15-9(14)8-7(11)5(10)4-12-8/h5,7-8,12H,2-4H2,1H3/t5?,7?,8-/m0/s1 |
InChIキー |
KJSXVOFNXSFGKX-PSZVVPIUSA-N |
異性体SMILES |
CCCC(=O)OC(=O)[C@@H]1C(C(CN1)Br)Br |
正規SMILES |
CCCC(=O)OC(=O)C1C(C(CN1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B12880067.png)
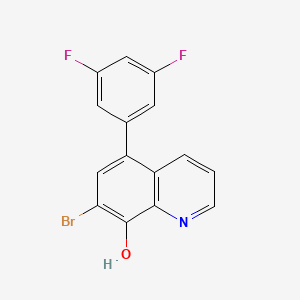
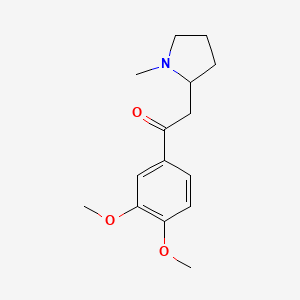
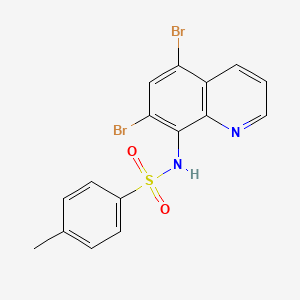
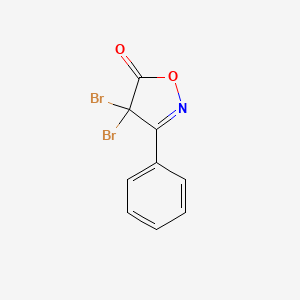
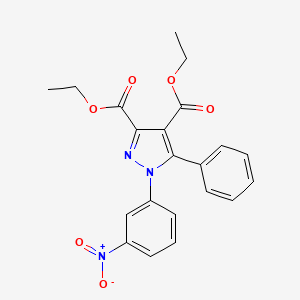
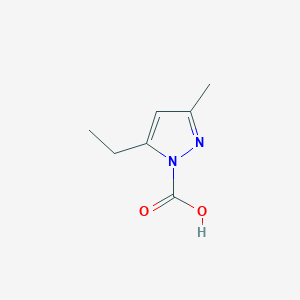
![2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12880116.png)
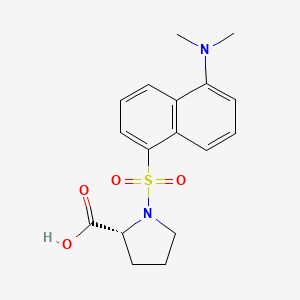
![5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12880119.png)
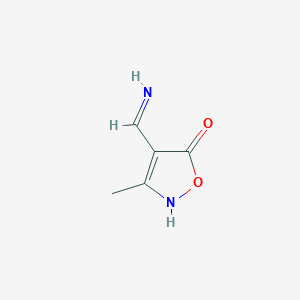
![2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole](/img/structure/B12880141.png)
